molecular formula C24H29NO7 B6002424 (3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone

(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone

カタログ番号: B6002424
分子量: 443.5 g/mol
InChIキー: DMUWKSJFHKHGOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone, also known as TDM-1, is a small molecule drug that has been developed for the treatment of HER2-positive breast cancer. HER2 is a protein that is overexpressed in approximately 20% of breast cancers, and TDM-1 is designed to target HER2-positive cancer cells specifically.

作用機序

(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone is a conjugate of trastuzumab, a monoclonal antibody that targets HER2, and DM1, a cytotoxic agent that inhibits microtubule polymerization. This compound binds to HER2-positive cancer cells and is internalized by receptor-mediated endocytosis. Once inside the cell, this compound is cleaved by lysosomal enzymes, releasing the DM1 cytotoxic agent. DM1 inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of HER2-positive breast cancer cells both in vitro and in vivo. In clinical trials, this compound has been shown to improve progression-free survival and overall survival in patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane. This compound has also been shown to have a lower incidence of adverse effects compared to other cytotoxic agents.

実験室実験の利点と制限

One advantage of (3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone is its specificity for HER2-positive cancer cells, which reduces the risk of off-target effects. This compound has also been shown to have a lower incidence of adverse effects compared to other cytotoxic agents. However, one limitation of this compound is its high cost, which may limit its availability for use in lab experiments.

将来の方向性

There are several future directions for the research and development of (3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone. One direction is the investigation of this compound in combination with other drugs for the treatment of HER2-positive breast cancer. Another direction is the investigation of this compound in other types of HER2-positive cancers, such as gastric cancer. Additionally, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective treatments for HER2-positive cancers.

合成法

The synthesis of (3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone involves several steps, including the synthesis of the piperidine intermediate, the synthesis of the benzoyl intermediate, and the coupling of the two intermediates to form this compound. The piperidine intermediate is synthesized by reacting 3-chloropiperidine with 4-methoxyphenylacetic acid in the presence of a base. The benzoyl intermediate is synthesized by reacting 2,3,4-trimethoxybenzoyl chloride with 3,4-dimethoxyaniline in the presence of a base. The coupling of the two intermediates is achieved by reacting the piperidine intermediate with the benzoyl intermediate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

科学的研究の応用

(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. In preclinical studies, this compound has been shown to be effective in inhibiting the growth of HER2-positive breast cancer cells both in vitro and in vivo. In clinical trials, this compound has been shown to be effective in improving progression-free survival and overall survival in patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane.

特性

IUPAC Name

(3,4-dimethoxyphenyl)-[1-(2,3,4-trimethoxybenzoyl)piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO7/c1-28-18-10-8-15(13-20(18)30-3)21(26)16-7-6-12-25(14-16)24(27)17-9-11-19(29-2)23(32-5)22(17)31-4/h8-11,13,16H,6-7,12,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUWKSJFHKHGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。